N-hydroxy-1H-indole-7-carboximidamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a hydroxylamine functional group attached to an indole structure, which is further substituted with a carboximidamide group. The unique chemical structure of N-hydroxy-1H-indole-7-carboximidamide positions it as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.
The synthesis and characterization of N-hydroxy-1H-indole-7-carboximidamide can be traced back to various synthetic methodologies that utilize indole derivatives and hydroxylamine. These methods often involve the reaction of indole derivatives with carboximidamide precursors under controlled conditions to yield the desired compound .
N-hydroxy-1H-indole-7-carboximidamide can be classified as:
The synthesis of N-hydroxy-1H-indole-7-carboximidamide typically involves several key steps:
One common synthetic route includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole framework. Subsequent reactions with hydroxylamine and carboximidamide precursors lead to the formation of N-hydroxy-1H-indole-7-carboximidamide .
N-hydroxy-1H-indole-7-carboximidamide has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | N-hydroxy-1H-indole-7-carboximidamide |
| InChI | InChI=1S/C9H10N4O/c10-9(12-13)8-5-6... |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=NO)N |
N-hydroxy-1H-indole-7-carboximidamide can participate in various chemical reactions, including:
Common reagents and conditions used in these reactions include:
These reactions facilitate further functionalization and modification of the indole structure for various applications.
The mechanism of action for N-hydroxy-1H-indole-7-carboximidamide is primarily attributed to its interactions with biological targets such as enzymes and receptors:
N-hydroxy-1H-indole-7-carboximidamide exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that modifications to the indole structure can significantly affect its solubility and reactivity profiles .
N-hydroxy-1H-indole-7-carboximidamide has several applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: